N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has been studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide acts as a potent and selective inhibitor of N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide. It binds to the ATP-binding site of N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide and prevents its phosphorylation, leading to the inhibition of its activity. This inhibition results in the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide has been shown to have various biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. It has also been shown to reduce the deposition of amyloid-β plaques in the brains of Alzheimer's disease model mice. Additionally, it has been shown to exhibit antidepressant-like effects in animal models of depression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide in lab experiments include its high potency and selectivity for N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide inhibition, its ability to cross the blood-brain barrier, and its well-defined mechanism of action. However, its limitations include its potential toxicity and the need for further studies to determine its long-term safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide. These include the development of more potent and selective N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide inhibitors, the investigation of its potential therapeutic applications in other diseases, such as cancer and neurodegenerative disorders, and the determination of its long-term safety and efficacy in clinical trials.
Conclusion:
In conclusion, N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide is a promising chemical compound that has been studied extensively for its potential therapeutic applications in various diseases. Its high potency and selectivity for N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide inhibition, well-defined mechanism of action, and ability to cross the blood-brain barrier make it an attractive candidate for further research. However, its potential toxicity and the need for further studies to determine its long-term safety and efficacy must be considered.
Synthesemethoden
The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide involves the reaction of 2,3-dihydro-1H-inden-2-amine with N-methylglycine methyl ester hydrochloride in the presence of a base. The reaction yields N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide as a white solid with a purity of over 98%.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide has been studied extensively for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and diabetes. It has been shown to inhibit glycogen synthase kinase-3 (N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide), a key enzyme involved in the regulation of various cellular processes, including metabolism, cell proliferation, and apoptosis.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-2-(methylamino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-13-8-12(15)14-11-6-9-4-2-3-5-10(9)7-11/h2-5,11,13H,6-8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTBKVDHQYWFMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1CC2=CC=CC=C2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.